Phenethylamine
Phenethylamine
2-phenylethylamine is a phenylethylamine having the phenyl substituent at the 2-position. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a phenylethylamine, an aralkylamine and an alkaloid. It is a conjugate base of a 2-phenylethanaminium.
Phenylethylamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Phenethylamine is a natural product found in Senegalia berlandieri, Sedum lydium, and other organisms with data available.
Phenylethylamine is a metabolite found in or produced by Saccharomyces cerevisiae.
Phenylethylamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Phenethylamine is a natural product found in Senegalia berlandieri, Sedum lydium, and other organisms with data available.
Phenylethylamine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
64-04-0
VCID:
VC20884385
InChI:
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
SMILES:
C1=CC=C(C=C1)CCN
Molecular Formula:
C8H11N
Molecular Weight:
121.18 g/mol
Phenethylamine
CAS No.: 64-04-0
Cat. No.: VC20884385
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-phenylethylamine is a phenylethylamine having the phenyl substituent at the 2-position. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a phenylethylamine, an aralkylamine and an alkaloid. It is a conjugate base of a 2-phenylethanaminium. Phenylethylamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Phenethylamine is a natural product found in Senegalia berlandieri, Sedum lydium, and other organisms with data available. Phenylethylamine is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 64-04-0 |
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | 2-phenylethanamine |
| Standard InChI | InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2 |
| Standard InChI Key | BHHGXPLMPWCGHP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCN |
| Canonical SMILES | C1=CC=C(C=C1)CCN |
| Boiling Point | 197.5 °C BP: 197-198 °C: Specific gravity: 0.96 at 15 °C/15 °C BP: 194.5-195 °C BP: 204 °C 194.00 to 195.00 °C. @ 760.00 mm Hg |
| Colorform | Colorless to slightly yellow liquid Liquid |
| Flash Point | 81 °C (178 °F) - closed cup |
| Melting Point | <0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator